molecular formula C10H14N4O B13507158 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one

4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one

Cat. No.: B13507158
M. Wt: 206.24 g/mol
InChI Key: LFEWFEWBXIEGGJ-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is a chemical compound that features a piperazine ring substituted with an aminopyridine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.

    Nucleophilic Substitution: 5-bromo-2-nitropyridine reacts with piperazine in the presence of a base to form 1-(6-nitropyridin-3-yl)piperazine.

    Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on carbon as the catalyst.

    N-Methylation: The piperazine ring is methylated using methyl iodide to yield the final product

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its methyl group on the piperazine ring enhances its lipophilicity and membrane permeability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one

InChI

InChI=1S/C10H14N4O/c1-13-4-5-14(7-10(13)15)8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H2,11,12)

InChI Key

LFEWFEWBXIEGGJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C2=CN=C(C=C2)N

Origin of Product

United States

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